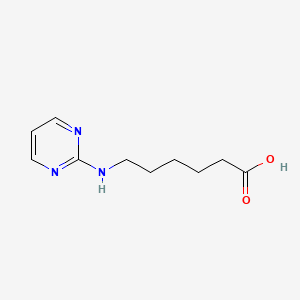

6-(Pyrimidin-2-ylamino)hexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(pyrimidin-2-ylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-9(15)5-2-1-3-6-11-10-12-7-4-8-13-10/h4,7-8H,1-3,5-6H2,(H,14,15)(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTIDVUAPOIARF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(Pyrimidin-2-ylamino)hexanoic acid CAS number and molecular weight

The following technical guide provides an in-depth analysis of 6-(Pyrimidin-2-ylamino)hexanoic acid , a specialized heterocycle-functionalized fatty acid derivative. This document is structured for researchers and drug development professionals, focusing on synthesis, supramolecular properties, and experimental protocols.

CAS Number: 876504-53-9 Molecular Weight: 209.25 g/mol

Executive Summary

6-(Pyrimidin-2-ylamino)hexanoic acid (often abbreviated as pyr-6A-Hex ) is a bifunctional organic molecule integrating a pyrimidine pharmacophore with an aliphatic carboxylic acid tail. Unlike simple fatty acids, this compound acts as a "supramolecular synthon," capable of forming self-assembled polymeric structures via complementary hydrogen bonding between the aminopyrimidine "head" and the carboxylic acid "tail."

In drug discovery, it serves as a critical linker moiety, offering a defined spatial separation (via the hexyl chain) between a target-binding warhead and a solubility-enhancing polar group. Its structural integrity allows it to function as a ligand in coordination chemistry and a building block in peptidomimetics.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 6-(Pyrimidin-2-ylamino)hexanoic acid |

| CAS Number | 876504-53-9 |

| Molecular Formula | C₁₀H₁₅N₃O₂ |

| Molecular Weight | 209.25 g/mol |

| Physical State | Crystalline Solid |

| Solubility | Soluble in DMSO, MeOH, aqueous base; sparingly soluble in water (neutral pH) |

| pKa (Calculated) | ~4.5 (Carboxylic acid), ~3.5 (Pyrimidinyl amine) |

| H-Bond Donors | 2 (NH, OH) |

| H-Bond Acceptors | 4 (N Pyrimidine x2, O Carbonyl, O Hydroxyl) |

Synthesis & Production Protocols

The synthesis of 6-(Pyrimidin-2-ylamino)hexanoic acid follows a nucleophilic aromatic substitution (

Reaction Mechanism

The reaction is driven by the electron-withdrawing nature of the pyrimidine ring, which activates the C2-chlorine bond. A base is required to scavenge the HCl byproduct and maintain the nucleophilicity of the amine.

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of pyr-6A-Hex.

Experimental Protocol

Reagents:

-

2-Chloropyrimidine (1.0 eq)

-

6-Aminohexanoic acid (1.1 eq)

-

Sodium Carbonate (

, 2.5 eq) -

Solvent: Water/Ethanol (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve 6-aminohexanoic acid and

in water. Ensure complete dissolution to deprotonate the carboxylic acid and generate the free amine. -

Addition: Add a solution of 2-chloropyrimidine in ethanol dropwise to the aqueous mixture.

-

Reflux: Heat the reaction mixture to reflux (~80-90°C) for 12–24 hours. Monitor consumption of 2-chloropyrimidine via TLC (EtOAc/Hexane) or LC-MS.

-

Work-up:

-

Cool the mixture to room temperature.

-

Evaporate ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~3–4 using 1M HCl. The product, being zwitterionic/acidic, will precipitate.

-

-

Purification: Filter the white precipitate. Recrystallize from Ethanol/Water or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) if high purity (>99%) is required.

Supramolecular & Structural Applications[6]

A defining feature of 6-(Pyrimidin-2-ylamino)hexanoic acid is its ability to form supramolecular polymers . The molecule possesses self-complementary functional groups:

-

Donor: The carboxylic acid (-COOH) and the secondary amine (-NH).

-

Acceptor: The pyrimidine ring nitrogens.[1]

This arrangement facilitates a "Head-to-Tail" assembly in the solid state, creating 1D hydrogen-bonded chains.[2][3][4] This property is exploited in crystal engineering to design co-crystals with active pharmaceutical ingredients (APIs) to modulate solubility.

Figure 2: Head-to-Tail supramolecular assembly driven by carboxylic acid-pyrimidine hydrogen bonding.[2][5][3][4]

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.

Nuclear Magnetic Resonance (NMR)[9]

-

** Solvent:** DMSO-

(Preferred due to solubility). -

H NMR Signatures:

- 12.0 ppm (broad s, 1H): Carboxylic acid -COOH.

- 8.2–8.3 ppm (d, 2H): Pyrimidine C4-H and C6-H (Deshielded by ring nitrogens).

- 7.2 ppm (t, 1H): Amine -NH- (Coupled to adjacent methylene).

- 6.5 ppm (t, 1H): Pyrimidine C5-H.

-

3.2 ppm (q, 2H): Methylene adjacent to NH (

-

2.2 ppm (t, 2H): Methylene adjacent to Carbonyl (

Mass Spectrometry (ESI-MS)

-

Positive Mode (

): Expect a peak at m/z 210.1 . -

Negative Mode (

): Expect a peak at m/z 208.1 .

Infrared Spectroscopy (FT-IR)

-

3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

-

3250 cm⁻¹: N-H stretch (Secondary amine).

-

1700–1720 cm⁻¹: C=O stretch (Carboxylic acid).

-

1580–1600 cm⁻¹: C=N / C=C ring stretches (Pyrimidine skeleton).

References

-

Sigma-Aldrich. (n.d.). 6-(Pyrimidin-2-ylamino)hexanoic acid Product Page. Retrieved from

-

RSC Publishing. (2012). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide. New Journal of Chemistry. Retrieved from

-

PubChem. (n.d.). Compound Summary: 6-(Pyrimidin-2-ylamino)hexanoic acid. National Library of Medicine. Retrieved from

Sources

The Antifibrinolytic Lineage: From Caprolactam to Tranexamic Acid

A Technical Guide on the Discovery, Chemistry, and Application of Lysine Analogs

Executive Summary

This technical guide explores the discovery and pharmacological evolution of 6-aminohexanoic acid (

Part 1: The Genesis – From Industrial Nylon to Hemostasis

The Discovery Context

In the 1950s, post-war Japan faced severe shortages of blood products. Researchers Shosuke and Utako Okamoto at Keio University sought a chemical hemostatic agent to treat postpartum hemorrhage.[2] Their hypothesis was grounded in the observation that fibrinolysis (clot breakdown) was driven by the enzyme plasmin.[1][3][4][5]

They screened amino acids and found that lysine inhibited plasmin, albeit weakly. Hypothesizing that the distance between the amino and carboxyl groups was critical, they synthesized a linear analog:

Chemical Synthesis: The Caprolactam Route

EACA is chemically 6-aminohexanoic acid. Its industrial synthesis is elegantly simple, derived from

Protocol 1: Synthesis of EACA via Acid Hydrolysis

Note: This protocol describes the classic laboratory-scale synthesis used in early characterization.

Reagents:

- -Caprolactam (C₆H₁₁NO)

-

Hydrochloric Acid (HCl), 37%

-

Distilled Water[6]

-

Ethanol (for recrystallization)

Methodology:

-

Hydrolysis: Dissolve 0.1 mol of

-caprolactam in 50 mL of 2N HCl. -

Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The cyclic amide bond opens to form the linear amino acid salt.

-

Reaction:

-

-

Evaporation: Concentrate the solution under reduced pressure to remove excess water and HCl, yielding the crude hydrochloride salt.

-

Neutralization: Pass the solution through a weak anion exchange resin (OH- form) or neutralize carefully with NaOH to isoelectric pH (approx pH 7.5–8.0) to liberate the free acid.[7]

-

Crystallization: Add ethanol to the concentrated aqueous solution to precipitate EACA crystals.

-

Yield Analysis: Filter, dry, and verify melting point (approx. 204°C).

Part 2: Molecular Mechanism & Structural Biology

The Lysine Mimicry

The efficacy of EACA and TXA relies on competitive inhibition . Plasminogen (the zymogen of plasmin) contains structural motifs known as Kringle domains . These domains contain "Lysine Binding Sites" (LBS) that specifically recognize lysine residues on fibrin clots.

-

Physiological State: Plasminogen binds to fibrin via LBS

Activators (tPA) convert it to Plasmin -

Inhibited State: EACA/TXA mimics the lysine side chain. It saturates the LBS on plasminogen, preventing it from docking onto the fibrin clot.

Visualization: The Fibrinolytic Pathway

The following diagram illustrates the competitive inhibition mechanism.

Figure 1: Mechanism of Action.[9][10][11] TXA/EACA blocks the Lysine Binding Sites (LBS) on Plasminogen, preventing fibrin binding.

Part 3: The Evolution – EACA to Tranexamic Acid

Structure-Activity Relationship (SAR)

While EACA was effective, the Okamotos sought higher potency. The flexible alkyl chain of EACA allows for rotational freedom, which is entropically unfavorable for binding to the rigid Kringle domain pocket.

In 1962, they synthesized Tranexamic Acid (TXA) .[9] By replacing the flexible methylene chain of EACA with a rigid cyclohexane ring , they locked the distance between the amino and carboxyl groups (~7 Å).

-

EACA: Flexible chain

Higher entropic cost upon binding. -

TXA: Rigid conformer

Pre-organized for binding

Comparative Pharmacometrics

| Feature | Tranexamic Acid (TXA) | |

| Structure | Linear (Aliphatic) | Cyclic (Cyclohexane) |

| Potency (Molar) | 1x (Baseline) | ~10x more potent than EACA |

| Plasminogen | ~500 | ~20–40 |

| Half-life ( | ~2 hours | ~2–3 hours |

| Excretion | Renal (Unchanged) | Renal (Unchanged) |

Visualization: SAR Evolution

Figure 2: Chemical evolution from Lysine to TXA. The rigid cyclohexane ring of TXA increases binding affinity 10-fold.

Part 4: Technical Protocols – Biological Validation

To confirm the activity of these derivatives, the Euglobulin Clot Lysis Time (ECLT) assay is the historical and functional standard. It isolates the fibrinolytic fraction of plasma, removing inhibitors (like

Protocol 2: Euglobulin Clot Lysis Time (ECLT)

Purpose: To measure the antifibrinolytic potential of a compound (EACA/TXA) in vitro.

Reagents:

-

Citrated Human Plasma

-

1% Acetic Acid (v/v)

-

Borate Buffer (pH 9.0) or Saline

-

Thrombin Solution (100 NIH Units/mL)

-

Test Compound (EACA or TXA solution)[11]

Workflow:

-

Preparation of Euglobulins:

-

Dilute plasma 1:20 with distilled water.

-

Add 1% acetic acid dropwise to reach pH 5.9 (isoelectric point of euglobulins).

-

Incubate on ice for 30 mins. A white precipitate (euglobulins: fibrinogen, plasminogen, tPA) will form.[4]

-

Centrifuge at 2000g for 10 mins; discard supernatant (removes antiplasmin).

-

Resuspend precipitate in Borate Buffer.[12]

-

-

Drug Addition:

-

Aliquot resuspended euglobulins into tubes.

-

Add increasing concentrations of EACA or TXA (e.g., 10, 100, 1000

M).

-

-

Clot Initiation:

-

Add Thrombin solution to each tube. A solid clot forms immediately.

-

-

Lysis Monitoring:

-

Incubate at 37°C.

-

Measure time to complete lysis (clot disappearance).[13]

-

Result: Control clots lyse in ~2-4 hours. Treated clots should remain stable for >24 hours if the drug is effective.

-

Part 5: Clinical Translation

The discovery of these molecules revolutionized trauma care. While EACA is still available, TXA has become the global standard due to its potency and safety profile.

-

CRASH-2 Trial (2010): A landmark study involving 20,211 trauma patients. Demonstrated that TXA reduces the risk of death from bleeding by ~15% if given within 3 hours of injury.[14]

-

WOMAN Trial (2017): Confirmed efficacy in postpartum hemorrhage, reducing death due to bleeding by ~30%.

These trials validated the Okamotos' original vision from the 1950s: a simple, synthetic molecule could save lives by modulating the kinetics of a single enzyme.

References

-

Okamoto, S., & Okamoto, U. (1962). Amino-methyl-cyclohexane-carboxylic acid: AMCHA.[2][9][15] A new potent inhibitor of the fibrinolysis.[1] The Keio Journal of Medicine.[1][14]

-

CRASH-2 Trial Collaborators. (2010). Effects of tranexamic acid on death, vascular occlusive events, and blood transfusion in trauma patients with significant haemorrhage (CRASH-2): a randomised, placebo-controlled trial. The Lancet.[16]

-

WOMAN Trial Collaborators. (2017). Effect of early tranexamic acid on mortality, hysterectomy, and other morbidities in women with post-partum haemorrhage (WOMAN): an international, randomised, double-blind, placebo-controlled trial. The Lancet.[16]

-

Organic Syntheses. (1958). Synthesis of

-Aminocaproic Acid. Organic Syntheses, Coll.[6] Vol. 4. -

Tengborn, L., et al. (2015). Tranexamic acid – an old drug still going strong and making a revival. Thrombosis Research.

Sources

- 1. thebloodtrials.org [thebloodtrials.org]

- 2. Utako Okamoto - Wikipedia [en.wikipedia.org]

- 3. Euglobulin Clot Lysis Time [ECLT] [practical-haemostasis.com]

- 4. labcorp.com [labcorp.com]

- 5. Fibrinolysis: Euglobulin Clot Lysis Time (ECLT) – ECAT | Clotpedia [clotpedia.nl]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US3655748A - Synthesis of epsilon-aminocaproic acid from epsilon-caprolactam - Google Patents [patents.google.com]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. d-nb.info [d-nb.info]

- 10. Intravenous Tranexamic Acid Versus Topical Aminocaproic Acid: Which Method Has the Least Blood Loss and Transfusion Rates? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The ratio of concentrations of aminocaproic acid and tranexamic acid that prevent plasmin activation of platelets does not provide equivalent inhibition of plasmatic fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Euglobulin Clot Lysis Time | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]

- 14. Tranexamic Acid: A Recipe for Saving Lives in Traumatic Bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Research - 血栓止血研究プロジェクト [okamoto.th-project.org]

Methodological & Application

Application Notes and Protocols for the Use of 6-(Pyrimidin-2-ylamino)hexanoic Acid in Solid-Phase Peptide Synthesis

Introduction: Expanding the Chemical Diversity of Peptides

In the landscape of modern drug discovery and chemical biology, the incorporation of non-proteinogenic amino acids and synthetic building blocks into peptides offers a powerful strategy to enhance therapeutic properties. These modifications can improve metabolic stability, modulate receptor affinity, and introduce novel functionalities. 6-(Pyrimidin-2-ylamino)hexanoic acid is one such building block of significant interest. The pyrimidine moiety is a prevalent scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and other molecular interactions, making it a valuable pharmacophore.[1][2] This document provides a comprehensive guide for researchers on the synthesis and incorporation of 6-(pyrimidin-2-ylamino)hexanoic acid into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Getting Started: Synthesis of Fmoc-6-(pyrimidin-2-ylamino)hexanoic Acid

As Fmoc-6-(pyrimidin-2-ylamino)hexanoic acid is not readily commercially available, an in-house synthesis is required. The following two-step procedure is a reliable method for its preparation, starting from commercially available 6-aminohexanoic acid.

Step 1: Fmoc-Protection of 6-Aminohexanoic Acid

The first step involves the protection of the primary amine of 6-aminohexanoic acid with the fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol:

-

Dissolve 6-aminohexanoic acid (1 equivalent) in a 10% aqueous sodium carbonate solution.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane or acetone.

-

Add the Fmoc-reagent solution dropwise to the stirring amino acid solution over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Fmoc-6-aminohexanoic acid as a white solid.

Step 2: Nucleophilic Aromatic Substitution to Introduce the Pyrimidine Moiety

The second step is a nucleophilic aromatic substitution (SNAr) reaction between Fmoc-6-aminohexanoic acid and 2-chloropyrimidine. The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms.[3][4][5]

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-6-aminohexanoic acid (1 equivalent) and 2-chloropyrimidine (1.2 equivalents) in a suitable aprotic polar solvent such as DMF or NMP.

-

Add a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) (2.5 equivalents).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with 1 M HCl, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product should be purified by flash column chromatography on silica gel to yield Fmoc-6-(pyrimidin-2-ylamino)hexanoic acid.

Diagram of the Synthesis of Fmoc-6-(pyrimidin-2-ylamino)hexanoic Acid:

Caption: On-resin coupling of the modified amino acid.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The pyrimidine ring is generally stable to trifluoroacetic acid (TFA). [6][7]However, as with any peptide containing potentially sensitive residues, the use of scavengers is crucial to prevent side reactions caused by reactive cationic species generated during cleavage. [8][9] Recommended Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

This cocktail is robust and suitable for peptides containing a variety of sensitive amino acids. [10] Cleavage Protocol:

-

Final Fmoc Deprotection: Ensure the N-terminal Fmoc group has been removed from the final peptide-resin.

-

Washing and Drying: Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage: Add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add cold, anhydrous diethyl ether to the filtrate to precipitate the crude peptide.

-

Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram of the Cleavage and Deprotection Step:

Caption: Final cleavage, deprotection, and purification.

Troubleshooting

-

Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling with fresh reagents is recommended. For particularly difficult couplings, a more potent coupling reagent like HATU may be beneficial.

-

N,N-Diacylation: If mass spectrometry of the crude peptide reveals a significant amount of a product corresponding to the diacylated species, consider using pyridine as the base during the coupling of 6-(pyrimidin-2-ylamino)hexanoic acid. Reducing the equivalents of the activated amino acid may also help.

-

Poor Cleavage Efficiency: If the yield of the crude peptide is low, ensure the peptide-resin is completely dry before adding the cleavage cocktail. The cleavage time can also be extended to 4-6 hours.

Conclusion

The incorporation of 6-(pyrimidin-2-ylamino)hexanoic acid into peptides is a viable strategy to introduce a valuable medicinal chemistry scaffold. By following the detailed protocols for the synthesis of the Fmoc-protected building block and its subsequent use in SPPS, researchers can successfully generate novel peptide constructs. Careful attention to the coupling conditions to avoid N,N-diacylation and the use of a robust cleavage cocktail are key to achieving high purity and yield of the final product.

References

- Theodorou, V., Gogou, M., Giannoussi, A., & Skobridis, K. (2014).

-

ResearchGate. (2025, August 6). (PDF) Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Retrieved from [Link]

-

PMC. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]

-

ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

-

ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

-

Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

-

ScienceDirect. (n.d.). Direct amination of pyrimidin-2-yl tosylates with aqueous ammonia under metal-free and mild conditions. Retrieved from [Link]

-

PubMed. (1975, June). Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. Retrieved from [Link]

-

MDPI. (2022, June 30). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-b[1][3]enzoxazine and Evaluation of Their Antiviral Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Amination of 2-halopyridines. [a] | Download Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

-

MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

-

PubMed. (2009, September 15). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

-

Universidad del Atlántico. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

-

PubMed. (2000, February 1). Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. Retrieved from [Link]

-

PubMed. (2022, February 23). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Retrieved from [Link]

-

MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Retrieved from [Link]

-

MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational Flexibility of Pyrimidine Ring in Nucleic Acid Bases. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. peptide.com [peptide.com]

Application Notes and Protocols for the Preparation of Ester Derivatives of 6-(Pyrimidin-2-ylamino)hexanoic Acid

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 6-(Pyrimidin-2-ylamino)hexanoic Acid Esters

6-(Pyrimidin-2-ylamino)hexanoic acid and its derivatives are of significant interest in medicinal chemistry and drug development. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, including antiviral and anticancer agents.[1] The aminohexanoic acid chain provides a flexible linker that can be crucial for molecular recognition and binding to biological targets. Esterification of the terminal carboxylic acid group is a key derivatization strategy to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. By converting the polar carboxylic acid to a less polar ester, researchers can enhance properties such as cell membrane permeability, oral bioavailability, and metabolic stability. This application note provides a comprehensive guide to the synthesis of various ester derivatives of 6-(pyrimidin-2-ylamino)hexanoic acid, detailing multiple synthetic strategies and offering insights into the rationale behind procedural choices.

Strategic Overview: Navigating the Synthesis

The primary synthetic challenge in the esterification of 6-(pyrimidin-2-ylamino)hexanoic acid lies in the presence of multiple reactive sites: the secondary amine, the pyrimidine ring nitrogens, and the carboxylic acid. A successful esterification strategy must therefore be chemoselective, targeting the carboxylic acid while leaving the other functional groups intact. This guide will explore three robust and widely applicable esterification methods:

-

Fischer-Speier Esterification: A classic acid-catalyzed method.

-

Steglich Esterification: A mild, carbodiimide-mediated coupling.

-

Mitsunobu Reaction: A redox-condensation method for sensitive substrates.

The choice of method will depend on the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, and the sensitivity of any other functional groups that may be present on a more complex analogue.

Part 1: Synthesis of the Starting Material: 6-(Pyrimidin-2-ylamino)hexanoic Acid

The precursor, 6-(pyrimidin-2-ylamino)hexanoic acid, can be synthesized via a nucleophilic aromatic substitution reaction between 2-chloropyrimidine and 6-aminohexanoic acid.[2]

Experimental Protocol: Synthesis of 6-(Pyrimidin-2-ylamino)hexanoic Acid

-

Reagents and Materials:

-

2-Chloropyrimidine

-

6-Aminohexanoic acid

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl), 1 M

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

-

-

Procedure:

-

To a round-bottom flask, add 6-aminohexanoic acid (1.0 eq) and ethanol.

-

Add triethylamine (2.5 eq) to the suspension and stir until the amino acid dissolves.

-

Add 2-chloropyrimidine (1.0 eq) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in distilled water and acidify to pH 3-4 with 1 M HCl.

-

The product will precipitate out of the solution.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Characterization Data for 6-(Pyrimidin-2-ylamino)hexanoic Acid:

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.95 (s, 1H, COOH), 8.28 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.45 (t, J = 5.6 Hz, 1H, NH), 6.58 (t, J = 4.8 Hz, 1H, pyrimidine-H), 3.25 (q, J = 6.8 Hz, 2H, CH₂-NH), 2.18 (t, J = 7.4 Hz, 2H, CH₂-COOH), 1.55-1.45 (m, 4H, CH₂), 1.35-1.25 (m, 2H, CH₂).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 174.5, 161.4, 158.2, 110.6, 40.8, 33.8, 28.7, 26.0, 24.3.

-

IR (KBr, cm⁻¹): 3400-2500 (br, O-H and N-H), 1705 (C=O), 1620, 1580, 1540 (C=N, C=C).

Part 2: Esterification Methodologies

Method 1: Fischer-Speier Esterification

This method is a straightforward and cost-effective approach, particularly for simple primary and secondary alcohols like methanol and ethanol.[3][4] It involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst. The use of excess alcohol shifts the equilibrium towards the formation of the ester.

-

Excess Alcohol: Serves as both reactant and solvent, driving the reaction forward according to Le Châtelier's principle.

-

Acid Catalyst (e.g., H₂SO₄): Protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[3]

-

Reflux Conditions: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Reagents and Materials:

-

6-(Pyrimidin-2-ylamino)hexanoic acid

-

Anhydrous ethanol (large excess)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask, reflux condenser, magnetic stirrer with heating, separatory funnel.

-

-

Procedure:

-

Suspend 6-(pyrimidin-2-ylamino)hexanoic acid (1.0 eq) in anhydrous ethanol (20-30 times the weight of the acid).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

-

Heat the mixture to reflux for 4-6 hours. Monitor by TLC.

-

Cool the reaction to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the residue by carefully adding saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude ester.

-

Purify the product by column chromatography on silica gel.[5]

-

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Steglich Esterification

The Steglich esterification is a much milder method that proceeds at room temperature, making it ideal for substrates that are sensitive to acid and heat.[6][7] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

DCC/EDC: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7]

-

DMAP: Acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This minimizes a common side reaction, the formation of an N-acylurea.[8]

-

Anhydrous Solvent (DCM/DMF): Prevents the hydrolysis of the reactive intermediates.

-

Reagents and Materials:

-

6-(Pyrimidin-2-ylamino)hexanoic acid

-

Anhydrous methanol (MeOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, ice bath.

-

-

Procedure:

-

Dissolve 6-(pyrimidin-2-ylamino)hexanoic acid (1.0 eq), methanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify by column chromatography.

-

Caption: Simplified Steglich Esterification Mechanism.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming esters under very mild, neutral conditions, and is particularly useful for secondary alcohols where stereochemical inversion is desired.[9][10] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

PPh₃ and DEAD/DIAD: These reagents combine to form a phosphonium salt which activates the alcohol, converting the hydroxyl group into a good leaving group.[9]

-

Carboxylic Acid: Acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion.

-

Anhydrous THF: A common solvent that is inert to the reaction conditions.

-

Reagents and Materials:

-

6-(Pyrimidin-2-ylamino)hexanoic acid

-

Isopropanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel.

-

-

Procedure:

-

Dissolve 6-(pyrimidin-2-ylamino)hexanoic acid (1.0 eq), isopropanol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add DIAD (1.5 eq) dropwise via a dropping funnel over 30 minutes, keeping the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Remove the solvent under reduced pressure.

-

The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify by column chromatography on silica gel.

-

Part 3: Comparative Data and Characterization

The selection of an appropriate esterification method can be guided by the expected yield, reaction conditions, and ease of purification.

| Method | Alcohol Type | Conditions | Typical Yield | Key Advantages | Key Disadvantages |

| Fischer-Speier | Primary, Secondary | Acidic, Reflux | 60-80% | Inexpensive reagents, scalable. | Harsh conditions, not suitable for sensitive substrates.[3] |

| Steglich | Primary, Secondary, Tertiary | Mild, Room Temp. | 75-95% | Mild conditions, high yields.[6] | Stoichiometric byproducts can be difficult to remove. |

| Mitsunobu | Primary, Secondary | Mild, 0 °C to RT | 70-90% | Very mild, stereochemical inversion.[9] | Expensive reagents, byproduct removal can be challenging. |

Expected Characterization Data for Ethyl 6-(Pyrimidin-2-ylamino)hexanoate:

-

¹H NMR (400 MHz, CDCl₃): δ 8.29 (d, J = 4.8 Hz, 2H, pyrimidine-H), 6.50 (t, J = 4.8 Hz, 1H, pyrimidine-H), 5.50 (br s, 1H, NH), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.40 (q, J = 6.9 Hz, 2H, CH₂-NH), 2.30 (t, J = 7.4 Hz, 2H, CH₂-COO), 1.70-1.60 (m, 4H, CH₂), 1.45-1.35 (m, 2H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 173.5, 162.0, 157.9, 110.2, 60.4, 41.2, 34.2, 29.0, 26.3, 24.5, 14.2.

-

IR (thin film, cm⁻¹): 3350 (N-H), 2930, 2860 (C-H), 1730 (C=O, ester), 1615, 1575, 1545 (C=N, C=C).

-

Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₉N₃O₂ [M+H]⁺: 238.1550, found: 238.1552.

Conclusion

The preparation of ester derivatives of 6-(pyrimidin-2-ylamino)hexanoic acid is a versatile strategy for modulating its physicochemical properties. This guide has detailed three reliable methods—Fischer-Speier, Steglich, and Mitsunobu esterifications—each with distinct advantages and suitable for different synthetic requirements. By understanding the underlying mechanisms and procedural nuances, researchers can confidently select and execute the most appropriate method for their specific drug discovery and development objectives.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

García-Raso, A., et al. (2023). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. CrystEngComm, 25, 233-244. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Retrieved from [Link]

-

The Fischer Esterification. (n.d.). Retrieved from [Link]

-

Mitsunobu Reaction. (2019). Organic Chemistry Portal. Retrieved from [Link]

-

Supporting information Synthesis of the pyrene derivative. (n.d.). Preprints.org. Retrieved from [Link]

-

Mitsunobu Reaction. (2019). Organic Chemistry Portal. Retrieved from [Link]

-

Balalaie, S., et al. (n.d.). One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives Catalyzed by L-Proline in Aqueous Media. SID. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

-

Kaul, R., & Brouillette, Y. (2006). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Retrieved from [Link]

-

García-Raso, A., et al. (2022). Supplementary material for manuscript: Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutiric, 5-aminovaleric, 6-aminohexanoic and glycylglycine. The Royal Society of Chemistry. Retrieved from [Link]

-

Steglich esterification. (n.d.). Wikipedia. Retrieved from [Link]

-

Egorov, I. N., Rusinov, V. L., & Chupakhin, O. N. (2012). Synthesis of Chiral Pyrimidin-2(1H)-ones from N-Carbamoyl Amino Acids. Zeitschrift für Naturforschung B, 67(11), 1143-1146. Retrieved from [Link]

-

Recent Advances in the Mitsunobu Reaction. (2006). Atlanchim Pharma. Retrieved from [Link]

-

The 1H-and 13C-NMR data for compounds 1 and 2 in DMSO-d6. (n.d.). ResearchGate. Retrieved from [Link]

-

Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2022). MDPI. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Asgari, M. A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. Retrieved from [Link]

-

Fischer Esterification. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Ermolat'ev, D. S., & Van der Eycken, E. V. (2005). Solid-phase synthesis of N-(pyrimidin-2-yl)amino acids amides. ARKIVOC, 2005(4), 172-180. Retrieved from [Link]

-

Steglich Esterification Guide. (n.d.). Scribd. Retrieved from [Link]

-

Trouble with Steglich Esterification. (2022). Reddit. Retrieved from [Link]

-

Solidphase synthesis of N-(pyrimidin-2-yl)amino acid amides. (2005). ResearchGate. Retrieved from [Link]

-

Ashworth, I. W., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au, 4(6), 333-341. Retrieved from [Link]

-

Vávrová, K., et al. (2005). Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. Journal of Pharmaceutical Sciences, 94(7), 1494-1499. Retrieved from [Link]

-

Qiu, L., et al. (2023). Infrared spectra of 6-(2,2′:6′:2″-terpyridine-4′-formamide) hexanoic acid. ResearchGate. Retrieved from [Link]

-

FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. (n.d.). ResearchGate. Retrieved from [Link]

-

Chromatography. (n.d.). Bio-Rad. Retrieved from [Link]

-

Testing different purification methods for sample preparation in recombinant FVIII pharmaceutical production. (2020). DiVA. Retrieved from [Link]

-

Hexanoic acid, 2-propenyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

The Determination of Factors involved in Column-Based Nucleic Acid Extraction and Purification. (2014). ResearchGate. Retrieved from [Link]

-

Arakawa, H., et al. (2022). Chromatographic purification of small extracellular vesicles using an affinity column for phospholipid membranes. Scientific Reports, 12(1), 1699. Retrieved from [Link]

-

Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. (2022). MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimizing Reagents for the Synthesis of Pyrimidine-Amino Acid Conjugates

Abstract

The synthesis of pyrimidine-amino acid conjugates is a cornerstone of medicinal chemistry and drug development, yielding compounds with significant therapeutic potential. The efficiency and success of this synthesis hinge on the strategic selection and optimization of coupling reagents and reaction conditions to form a stable amide bond between the pyrimidine moiety's carboxylic acid and the amino acid's amine group. This guide provides a detailed exploration of the core principles, mechanistic insights, and practical protocols for optimizing these conjugation reactions. We offer a comparative analysis of common coupling reagents, discuss critical reaction parameters, and provide troubleshooting strategies for common side reactions, ensuring researchers can achieve high yields and purity in their target molecules.

Introduction: The Significance of Pyrimidine-Amino Acid Conjugates

Pyrimidine scaffolds are fundamental components of natural bioactive molecules, including nucleobases like cytosine, thymine, and uracil, which form the building blocks of nucleic acids.[1][2][3] Their inherent biological relevance and versatile chemical functionality have made them privileged structures in drug discovery. When conjugated with amino acids—the elemental units of proteins—the resulting hybrid molecules can exhibit enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. These conjugates are explored for a wide range of applications, including as anticancer, antiviral, and antimicrobial agents.[1][4][5]

The critical step in synthesizing these conjugates is the formation of an amide bond, a reaction that is thermodynamically favorable but kinetically slow. Direct condensation of a carboxylic acid and an amine requires high temperatures, which are incompatible with sensitive functional groups present in many complex molecules.[6] Therefore, the use of coupling reagents to "activate" the carboxylic acid is essential for efficient amide bond formation under mild conditions.[7] This document serves as a comprehensive guide for researchers to navigate the complexities of reagent selection and protocol optimization.

The Chemistry of Amide Bond Formation: An Overview

The fundamental principle of amide bond synthesis using coupling reagents involves converting the carboxylic acid's hydroxyl group into a better leaving group.[6][8] This increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine group of the amino acid. The general workflow involves three key stages: activation, coupling, and work-up.

Caption: General workflow for pyrimidine-amino acid conjugation.

A Comparative Guide to Coupling Reagents

The choice of coupling reagent is the most critical factor influencing the reaction's success. Reagents are broadly classified into three main categories: carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides: The Classical Choice

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their accessibility and effectiveness.[6] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is then attacked by the amine to yield the amide product and a urea byproduct.[9]

-

EDC is water-soluble, which simplifies purification as the urea byproduct can be removed with aqueous washes.[6][10]

-

DCC generates a dicyclohexylurea (DCU) byproduct that is largely insoluble in common organic solvents and can be removed by filtration.[11]

Key Consideration: A significant side reaction with carbodiimides is the formation of a stable N-acylurea byproduct, which can be difficult to remove and lowers the yield.[12] Another concern, particularly with chiral amino acids, is the risk of epimerization (racemization).

Phosphonium Salts: High Efficiency and Reduced Racemization

Phosphonium-based reagents, like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high coupling efficiency and lower rates of racemization compared to carbodiimides.[7][11] They react with the carboxylic acid to form an activated OBt ester, which then efficiently acylates the amine.[13]

-

PyBOP is particularly effective for coupling sterically hindered amino acids.[13] The byproducts are generally soluble in organic solvents, facilitating purification.[11]

Aminium/Uronium Salts: The Gold Standard for Difficult Couplings

Often considered the most powerful coupling reagents, aminium/uronium salts like HBTU, HATU, and COMU provide rapid and clean conversions, even for challenging syntheses.[7][8][13] It is a common misconception that reagents like HBTU and HATU are uronium salts; structural studies have confirmed they are aminium (or guanidinium) salts.[8] They function similarly to phosphonium salts, generating highly reactive activated esters.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is exceptionally reactive due to the incorporation of 1-hydroxy-7-azabenzotriazole (HOAt).[13][14] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction.[13]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a cost-effective and highly efficient alternative to HATU for routine couplings.[13]

-

COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a true uronium salt that shows very high reactivity and is based on the Oxyma Pure leaving group, which offers a superior safety profile.[8][14]

Key Consideration: When using aminium/uronium salts, an excess of the reagent or slow pre-activation of the carboxylic acid can lead to a side reaction where the reagent reacts directly with the amine, forming a guanidinium byproduct and terminating the desired reaction.[15][16]

Caption: Simplified comparison of activation mechanisms.

Key Optimization Parameters

Achieving a successful conjugation requires careful tuning of several experimental variables.

| Parameter | Options | Rationale & Expert Insights |

| Coupling Reagent | EDC, DCC, PyBOP, HBTU, HATU | EDC/DCC: Cost-effective for simple conjugations. HBTU/HATU: Preferred for sterically hindered substrates, acid-sensitive compounds, or to minimize racemization.[13][14] HATU is generally the most powerful but also the most expensive. |

| Additives | HOBt, HOAt | HOBt (1-Hydroxybenzotriazole): Used with carbodiimides to suppress N-acylurea formation and reduce racemization by forming an OBt active ester intermediate.[13] HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt due to anchimeric assistance from the pyridine nitrogen, leading to faster and cleaner reactions.[13] It is the additive incorporated within HATU. |

| Base | DIPEA, NMM, TEA | DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic, sterically hindered base commonly used with phosphonium and aminium salts to deprotonate the carboxylic acid without competing in the reaction.[8] NMM (N-Methylmorpholine): A slightly weaker, non-nucleophilic base also widely used. Choice of base can influence racemization levels.[17] |

| Solvent | DMF, DCM, THF, ACN | DMF (Dimethylformamide): Excellent solvating properties for most reactants, making it a common choice.[13] DCM (Dichloromethane): A good choice for carbodiimide reactions, especially with DCC, as it is apolar and a good swelling agent for solid-phase synthesis.[13] The choice must ensure all reactants remain dissolved throughout the reaction. |

| Temperature | 0 °C to Room Temp. | Reactions are typically started at 0 °C during the activation step to control the initial exothermic reaction and minimize side reactions, then allowed to warm to room temperature for the coupling step.[10] Optimization may require maintaining lower temperatures for sensitive substrates. |

| Stoichiometry | Reagent & Base Equivalents | Typically, 1.0-1.5 equivalents of the coupling reagent and 2.0-3.0 equivalents of the base are used relative to the limiting reactant (usually the pyrimidine-carboxylic acid). Excess reagent can lead to side reactions and purification challenges.[12][15] |

Troubleshooting Common Side Reactions

A self-validating protocol anticipates and mitigates potential issues.

-

Racemization: The loss of stereochemical integrity at the α-carbon of the amino acid is a major concern.

-

Cause: Over-activation of the carboxylic acid, prolonged reaction times, or use of strong bases can lead to the formation of an oxazolone intermediate, which readily racemizes.

-

Solution: Use aminium/phosphonium reagents with HOAt (e.g., HATU).[14] Work at lower temperatures (0 °C) and use the weakest non-nucleophilic base necessary (e.g., NMM or collidine).[17] Minimize the time between carboxylic acid activation and addition of the amine.

-

-

N-Acylurea Formation:

-

Cause: Occurs with carbodiimides when the O-acylisourea intermediate rearranges instead of reacting with the amine.

-

Solution: Add HOBt or HOAt to the reaction. These additives trap the O-acylisourea to form a more stable active ester, preventing the rearrangement.[13]

-

-

Guanidinylation of the Amine:

-

Cause: The aminium salt coupling reagent reacts directly with the free amine of the amino acid.[15][16] This is more likely if the carboxylic acid activation is slow or if excess coupling reagent is used.

-

Solution: Ensure the carboxylic acid is fully dissolved and pre-activated with the coupling reagent and base for a short period (1-5 minutes) before adding the amine component. Use a stoichiometry of coupling reagent as close to 1:1 as possible.

-

Application Protocols

The following protocols are generalized starting points. Researchers must optimize conditions based on their specific pyrimidine and amino acid substrates.

Protocol 1: General Procedure for EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for many standard conjugations.

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the pyrimidine-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Activation: Add EDC·HCl (1.2 eq) to the mixture and stir for 15-30 minutes at 0 °C. The solution should remain clear.

-

Coupling: Add the amino acid ester hydrochloride (1.1 eq) followed by the slow, dropwise addition of a non-nucleophilic base such as DIPEA (2.5 eq).

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for HATU Mediated Coupling

This protocol is recommended for sterically hindered substrates or when racemization is a significant concern.

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the pyrimidine-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Activation: Add DIPEA (2.0 eq) dropwise and stir the mixture for 1-5 minutes at 0 °C. This is the pre-activation step.

-

Coupling: Add a solution of the amino acid ester (1.1 eq) in a minimal amount of DMF to the activated mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction is typically much faster than with EDC/HOBt. Monitor progress by TLC or LC-MS.

-

Work-up & Purification: Follow steps 6-8 from Protocol 1.

References

-

Nakajima, N., & Ikada, Y. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

-

Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

-

Wikipedia. (n.d.). Carbodiimide. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

-

DR. Raghu Prasad. (2023). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube. [Link]

-

Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50193-50199. [Link]

-

Gotal, A. T., et al. (2015). Synthesis of pyrimidine nucleoside and amino acid conjugates. ResearchGate. [Link]

-

Ahemad, T., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

-

Wikipedia. (n.d.). Peptide synthesis. [Link]

-

Unknown Author. (n.d.). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]

-

Shchekotikhin, A. E., et al. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[12][18]benzoxazine and Evaluation of Their Antiviral Activity. Molecules, 27(13), 4212. [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. [Link]

-

Unknown Author. (2012). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. Hindawi. [Link]

-

Wong, F. (2012). Organic Mechanism - Formation of Phosphonium Ylide (Wittig Reagent) 001. YouTube. [Link]

-

The Organic Chemistry Tutor. (2019). making phosphonium salts. YouTube. [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Duggan, P. J., et al. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry. [Link]

-

Orgo Made Easy. (2014). Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry. YouTube. [Link]

-

Alcaro, S., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 65(4), 3408-3433. [Link]

-

Kvasnica, M., et al. (2023). Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review. MDPI. [Link]

-

Alcaro, S., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. ACS Publications. [Link]

-

Scribd. (n.d.). Advances in Peptide Coupling Techniques. [Link]

-

Wikipedia. (n.d.). Pyrimidine. [Link]

-

Med School Made Easy. (2014). 141-Pyrimidine Synthesis. YouTube. [Link]

-

Med School Made Easy. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]

-

Growing Science. (2022). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

-

Adekoya, J. A., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. ResearchGate. [Link]

- Google Patents. (n.d.).

-

Simmons, J. (1997). Purine and Pyrimidine Metabolism. [Link]

Sources

- 1. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. growingscience.com [growingscience.com]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. jpt.com [jpt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Carbodiimide - Wikipedia [en.wikipedia.org]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 15. people.uniurb.it [people.uniurb.it]

- 16. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 17. scribd.com [scribd.com]

- 18. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: 6-(Pyrimidin-2-ylamino)hexanoic Acid in Peptidomimetic Design

Introduction: The Strategic Imperative for Advanced Peptidomimetics

The therapeutic potential of peptides is immense, spanning applications from antimicrobial agents to anticancer drugs and immunomodulators.[1] However, native peptides often suffer from significant pharmacological limitations, including poor metabolic stability due to proteolytic degradation and low bioavailability, which curtails their clinical utility.[1] Peptidomimetics—small, protein-like chains designed to mimic peptides—offer a robust solution to these challenges.[2] By incorporating non-natural amino acids or modifying the peptide backbone, we can engineer molecules with enhanced stability, improved potency, and tailored pharmacokinetic profiles.[3]

This guide focuses on the strategic application of 6-(Pyrimidin-2-ylamino)hexanoic acid , a versatile, non-proteinogenic building block for peptidomimetic design. The rationale for its use is twofold:

-

The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to participate in hydrogen bonding and π-stacking interactions, often mimicking the purine bases of DNA and RNA.[4][5] This makes it an ideal pharmacophore for targeting a wide range of biological macromolecules, including kinases and transcription factors.[6]

-

The hexanoic acid backbone provides a flexible, six-carbon linker that allows for precise spatial positioning of the pyrimidine moiety relative to the rest of the peptide chain, enabling the optimization of interactions with the target protein.[7]

This document provides a comprehensive overview of the synthesis of this building block, its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS), and the subsequent biophysical characterization of the resulting peptidomimetics.

Synthesis of the Fmoc-Protected Building Block

To be utilized in standard solid-phase peptide synthesis, the building block must be appropriately protected. The most common strategy is the protection of the alpha-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. While the primary amino group of the hexanoic acid needs to be protected for peptide coupling, the secondary amine on the pyrimidine ring is significantly less nucleophilic and generally does not require protection during standard SPPS coupling conditions.

The synthesis of N-(2-pyrimidyl)-6-aminohexanoic acid has been previously described.[8] The subsequent Fmoc protection of the terminal amino group is a standard procedure in peptide chemistry.

Protocol 2.1: Synthesis of Fmoc-6-(pyrimidin-2-ylamino)hexanoic acid

Rationale: This protocol outlines the N-protection of the synthesized 6-(pyrimidin-2-ylamino)hexanoic acid with Fmoc-Osu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). The use of a mild base like sodium bicarbonate in a biphasic solvent system (Dioxane/Water) ensures the selective acylation of the more nucleophilic primary amine without affecting the less reactive pyrimidinyl amine.

Materials:

-

6-(Pyrimidin-2-ylamino)hexanoic acid

-

9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-Osu)

-

1,4-Dioxane

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator, separatory funnel, standard glassware

Procedure:

-

Dissolution: Dissolve 6-(Pyrimidin-2-ylamino)hexanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and saturated aqueous NaHCO₃ solution. Stir at room temperature until fully dissolved.

-

Addition of Fmoc-Osu: In a separate flask, dissolve Fmoc-Osu (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 30 minutes.

-

Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted Fmoc-Osu and byproducts.

-

Acidify the aqueous layer to pH ~2-3 with 1 M HCl while cooling in an ice bath. A white precipitate should form.

-

Extract the product into ethyl acetate (3x).

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by flash column chromatography if necessary, though it is often of sufficient purity for direct use in SPPS.

-

-

Characterization: Confirm the structure and purity of the final product, Fmoc-6-(pyrimidin-2-ylamino)hexanoic acid, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected building block can be readily incorporated into a growing peptide chain using standard Fmoc/tBu-based SPPS protocols.[9] SPPS allows for the rapid assembly of peptide chains on an insoluble resin support, with excess reagents and byproducts being easily washed away.[10][11]

Protocol 3.1: Standard SPPS Cycle for Incorporating the Building Block

Rationale: This protocol details a single coupling cycle. The process begins with the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, followed by the activation and coupling of the incoming protected amino acid. The use of robust coupling reagents like HBTU or HATU is crucial, especially when dealing with non-natural amino acids which may present steric challenges.[9][12]

Materials:

-

Fmoc-protected peptide-resin

-

20% Piperidine in Dimethylformamide (DMF)

-

Fmoc-6-(pyrimidin-2-ylamino)hexanoic acid

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA)

-

Solvent: High-purity, amine-free DMF

-

Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat with a second 20% piperidine treatment for 15-20 minutes to ensure complete Fmoc removal.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling:

-

In a separate vial, pre-activate the building block. Dissolve Fmoc-6-(pyrimidin-2-ylamino)hexanoic acid (3-5 eq. relative to resin loading), HBTU/HATU (2.9-4.9 eq.), and DIPEA (6-10 eq.) in a minimal volume of DMF. Allow to activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring: Perform a Kaiser test or TNBS test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated with fresh reagents.[12]

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to prepare for the next cycle or final cleavage.

This cycle is repeated until the desired peptide sequence is fully assembled.

Caption: Workflow for the incorporation of the custom building block via SPPS.

Cleavage, Deprotection, and Purification

Once the synthesis is complete, the peptidomimetic must be cleaved from the solid support, and all side-chain protecting groups must be removed.

Protocol 4.1: Global Cleavage and Deprotection

-

Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

-

Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptidomimetic using analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Biophysical Characterization of Target Interaction

The ultimate goal of designing a peptidomimetic is to achieve a desired biological effect, which typically begins with binding to a specific target protein. Several biophysical techniques can be employed to quantify this interaction.[][14]

Protocol 5.1: Measuring Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free technique that measures biomolecular interactions in real time.[14] It allows for the determination of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋), providing a complete kinetic profile of the interaction.[]

Procedure:

-

Immobilization: Covalently immobilize the target protein onto a sensor chip surface using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of the purified peptidomimetic (the analyte) in a suitable running buffer.

-

Binding Measurement: Inject the different concentrations of the peptidomimetic over the sensor surface and monitor the change in the SPR signal (response units, RU) over time. This generates association and dissociation curves.

-

Regeneration: After each injection, regenerate the sensor surface by injecting a solution (e.g., low pH glycine) to remove the bound analyte.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic (kₐ, kₔ) and affinity (K₋) constants.

Caption: Principle of Surface Plasmon Resonance (SPR) for interaction analysis.

Quantitative Data Interpretation

The data obtained from SPR and other biophysical assays are critical for structure-activity relationship (SAR) studies.

| Compound | Target | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | K₋ (nM) | Thermodynamic Parameter (ITC) |

| Lead Peptide | Kinase X | 1.2 x 10⁵ | 5.0 x 10⁻² | 417 | ΔH = -5.2 kcal/mol |

| Peptidomimetic 1 | Kinase X | 2.5 x 10⁵ | 8.1 x 10⁻⁴ | 3.2 | ΔH = -8.9 kcal/mol |

Interpretation:

-

K₋ (Dissociation Constant): A lower K₋ value indicates a higher binding affinity. In the table, Peptidomimetic 1 shows a >100-fold improvement in affinity over the original lead peptide.

-

kₐ (Association Rate): This reflects how quickly the compound binds to its target. Peptidomimetic 1 binds approximately twice as fast as the lead peptide.

-

kₔ (Dissociation Rate): This reflects the stability of the complex, or how long the compound remains bound. The significantly lower kₔ for Peptidomimetic 1 indicates a much more stable complex, which is the primary driver of its improved affinity. This is a highly desirable trait for drug candidates.

-

ΔH (Enthalpy Change from ITC): Isothermal Titration Calorimetry (ITC) measures the heat released or absorbed during binding.[15] The more negative ΔH for Peptidomimetic 1 suggests that the pyrimidine moiety is forming stronger, more favorable interactions (e.g., hydrogen bonds) with the target.

Potential Applications and Mechanistic Rationale

The true power of 6-(Pyrimidin-2-ylamino)hexanoic acid lies in its potential to mimic key interactions and introduce favorable properties.

-

Kinase Inhibition: Many ATP-competitive kinase inhibitors utilize a heterocyclic scaffold to form hydrogen bonds with the "hinge" region of the kinase active site. The pyrimidine ring is an excellent bioisostere for the adenine ring of ATP and can be positioned by the hexanoic acid linker to engage the hinge, while other parts of the peptide can confer selectivity by interacting with adjacent pockets.[6]

-

Disruption of Protein-Protein Interactions (PPIs): The pyrimidine ring can serve as a mimic for key aromatic residues (e.g., Phenylalanine, Tyrosine) at a PPI interface.[16] The ability to form both hydrogen bonds and engage in aromatic stacking can effectively disrupt interactions that are often challenging to target with traditional small molecules.

-

Antimicrobial Peptidomimetics: The incorporation of heterocyclic moieties can enhance the cell-penetrating and membrane-disrupting capabilities of antimicrobial peptides.[17][18] The pyrimidine group can contribute to the overall amphipathic character of the peptidomimetic, a key feature for antimicrobial activity.

Caption: Conceptual model of a pyrimidine-containing peptidomimetic interacting with a target.

Conclusion